Teflutixol
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Overview
Description
Teflutixol is a chemical compound with the molecular formula C₂₃H₂₆F₄N₂OS . It is a thioxanthene derivative, specifically 2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol
Preparation Methods
The synthesis of teflutixol involves several steps, starting with the preparation of the thioxanthene core. The synthetic route typically includes the following steps:
Formation of the Thioxanthene Core: The thioxanthene core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Fluorine and Trifluoromethyl Groups: Fluorine and trifluoromethyl groups are introduced into the thioxanthene core using specific reagents and conditions.
Attachment of the Piperazine Moiety: The piperazine moiety is attached to the thioxanthene core through a nucleophilic substitution reaction.
Final Functionalization:
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Teflutixol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.
Hydrolysis: Hydrolysis reactions can be used to break down this compound into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and specific solvents and temperatures .
Scientific Research Applications
Teflutixol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of various chemical compounds.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: this compound has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: It is used in the development of new materials and products in the chemical industry.
Mechanism of Action
The mechanism of action of teflutixol involves its interaction with specific molecular targets and pathways. This compound is known to act as an antagonist at dopamine receptors, particularly D1 and D2 receptors. By binding to these receptors, this compound inhibits the action of dopamine, leading to its therapeutic effects. The exact molecular pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Teflutixol is similar to other thioxanthene derivatives, such as flupentixol and chlorprothixene. this compound is unique due to its specific fluorine and trifluoromethyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its binding affinity to dopamine receptors and improve its pharmacokinetic profile .
Similar Compounds
This compound’s unique structure and properties make it a valuable compound for various scientific and medical applications.
Properties
CAS No. |
55837-23-5 |
---|---|
Molecular Formula |
C23H26F4N2OS |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H26F4N2OS/c24-17-4-5-19-18(2-1-7-28-8-10-29(11-9-28)12-13-30)20-14-16(23(25,26)27)3-6-21(20)31-22(19)15-17/h3-6,14-15,18,30H,1-2,7-13H2 |
InChI Key |
BJWAPFORUPUXRJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Canonical SMILES |
C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO |
55837-23-5 | |
Related CAS |
53542-42-0 (di-hydrochloride) |
Synonyms |
2-trifluormethyl-6-fluoro-9-(3-(4-(2-hydroxypiperazin-1-yl))propyl)thioxanthene teflutixol teflutixol dihydrochloride |
Origin of Product |
United States |
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